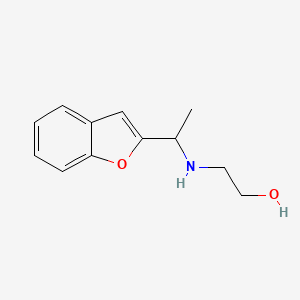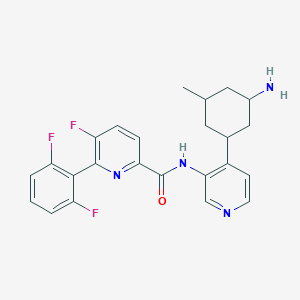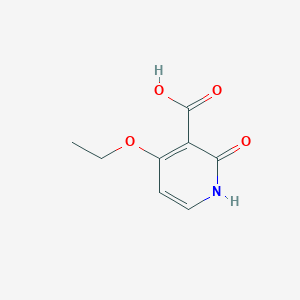
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a nitro group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the thiophene ring .
Aplicaciones Científicas De Investigación
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene and pyrrolidine rings can interact with various biological molecules. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar in structure but contains a furan ring instead of a thiophene ring.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Contains a bithiophene structure and shows different biological activities.
Uniqueness
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate is unique due to its combination of a nitro-substituted thiophene ring and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C11H12N2O5S |
|---|---|
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O5S/c1-18-11(15)7-3-2-6-12(7)10(14)8-4-5-9(19-8)13(16)17/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
FEWRUDJRBWVDNM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCN1C(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole](/img/structure/B13657866.png)





![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)
